1-(4-Methyl-2-pyridin-3-ylpyrrolidin-1-yl)prop-2-en-1-one
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Overview
Description
1-(4-Methyl-2-pyridin-3-ylpyrrolidin-1-yl)prop-2-en-1-one is a chemical compound with a complex structure that includes a pyridine ring, a pyrrolidine ring, and a propenone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methyl-2-pyridin-3-ylpyrrolidin-1-yl)prop-2-en-1-one typically involves the condensation of 4-methyl-2-pyridin-3-ylpyrrolidine with a suitable propenone derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methyl-2-pyridin-3-ylpyrrolidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce pyrrolidine derivatives with altered functional groups.
Scientific Research Applications
1-(4-Methyl-2-pyridin-3-ylpyrrolidin-1-yl)prop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-2-pyridin-3-ylpyrrolidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methyl-2-pyridin-3-yl)pyrrolidine: A structurally similar compound with a pyrrolidine ring but lacking the propenone group.
3-(4-Methyl-2-pyridin-3-yl)pyridine: Contains a pyridine ring similar to the target compound but with different substituents.
1-(4-Methyl-2-pyridin-3-yl)pyrrolidin-2-one: A derivative with a pyrrolidinone ring instead of a pyrrolidine ring.
Uniqueness
1-(4-Methyl-2-pyridin-3-ylpyrrolidin-1-yl)prop-2-en-1-one is unique due to its combination of a pyridine ring, a pyrrolidine ring, and a propenone group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
1-(4-methyl-2-pyridin-3-ylpyrrolidin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-3-13(16)15-9-10(2)7-12(15)11-5-4-6-14-8-11/h3-6,8,10,12H,1,7,9H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKWCKDJQDJMMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C1)C(=O)C=C)C2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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